7-Chloro-1-(3-chlorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15233889
Molecular Formula: C24H22Cl2N2O4
Molecular Weight: 473.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22Cl2N2O4 |
|---|---|
| Molecular Weight | 473.3 g/mol |
| IUPAC Name | 7-chloro-1-(3-chlorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C24H22Cl2N2O4/c25-16-4-1-3-15(13-16)21-20-22(29)18-14-17(26)5-6-19(18)32-23(20)24(30)28(21)8-2-7-27-9-11-31-12-10-27/h1,3-6,13-14,21H,2,7-12H2 |
| Standard InChI Key | RNEGZTPYKZOYNG-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)Cl |
Introduction
Molecular Formula and Weight
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Molecular Formula: C21H20Cl2N2O3
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Molecular Weight: Approximately 419.3 g/mol
Structural Features
This compound belongs to the class of chromeno-pyrrole derivatives. Key structural elements include:
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A chromeno[2,3-c]pyrrole core, which is a fused bicyclic system.
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A 7-chloro substituent on the chromene ring.
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A 3-chlorophenyl group attached at position 1 of the pyrrole moiety.
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A morpholin-4-yl-propyl side chain at position 2 of the pyrrole ring.
SMILES Notation
The Simplified Molecular Input Line Entry System (SMILES) representation for this compound is:
Clc1ccc(cc1)N2C(=O)c3cc4c(cc3OC2=O)C=C(N4CCCN5CCOCC5)Cl
Synthesis Pathways
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the chromeno-pyrrole framework: This may involve cyclization reactions using precursors like substituted chromenes and pyrrole derivatives.
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Introduction of substituents: The chlorophenyl group and morpholinyl-propyl side chain can be introduced via substitution or coupling reactions.
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Final chlorination: Chlorine atoms are added selectively to specific positions using reagents like N-chlorosuccinimide (NCS).
Medicinal Chemistry
Chromeno-pyrrole derivatives are often explored for their pharmacological properties due to their ability to interact with biological targets such as enzymes and receptors.
Examples of Potential Activities:
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Anticancer Properties: Compounds with similar structures have shown activity against cancer cell lines by inhibiting tyrosine kinases or other critical enzymes .
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Antioxidant Activity: The presence of electron-donating groups like morpholine can enhance radical scavenging properties .
Drug Development
This compound could serve as a lead molecule for designing drugs targeting:
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Growth factor receptors (e.g., EGFR, VEGFR).
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Neuroprotective pathways due to its heterocyclic framework.
Table 1: Comparison with Related Compounds
Limitations:
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Lack of experimental data specifically for this compound.
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Biological activity remains speculative without in vitro or in vivo studies.
Future Directions:
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Biological Testing: Evaluate cytotoxicity against cancer cell lines and antioxidant properties.
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Molecular Docking Studies: Predict binding affinity to biological targets like kinases or GPCRs.
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Pharmacokinetics Profiling: Assess solubility, stability, and bioavailability.
This comprehensive analysis highlights the potential significance of 7-Chloro-1-(3-chlorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, while also emphasizing the need for further experimental validation to unlock its full potential in medicinal chemistry.
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